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Discovery and Design of MAX8
The development of MAX8 was a direct result of structure-based peptide design aimed at

controlling hydrogelation kinetics for biological applications. MAX8 was engineered by a team

of researchers led by Joel P. Schneider and Darrin J. Pochan at the University of Delaware.[1]

The discovery was first published in 2007 in the Proceedings of the National Academy of

Sciences.[1][2]

MAX8 was developed as an improvement upon a parent peptide, MAX1.[3] While MAX1 also

formed a hydrogel, its slow gelation kinetics (approximately 30 minutes) were suboptimal for

homogeneously encapsulating cells, as the cells would settle before the gel fully formed.[4] To

accelerate the self-assembly process, a single amino acid substitution was made to the MAX1

sequence.[3] A lysine residue at position 15 was replaced with a glutamic acid.[1][3][5] This

substitution reduced the overall positive charge of the peptide, thereby lowering the

electrostatic repulsion between peptide monomers and facilitating faster folding and assembly

in physiological conditions.[1][3] This new peptide was named MAX8.

The MAX8 peptide is a 20-amino acid sequence: VKVKVKVKVDPPTKVEVKVKV-NH2.[6] It is

an amphiphilic molecule with two arms of alternating hydrophobic (Valine, V) and hydrophilic

(Lysine, K, or Glutamic Acid, E) residues.[7] These arms are joined by a central VDPPT

sequence, which is designed to form a type II' β-turn.[7]
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The self-assembly of MAX8 into a hydrogel is a triggered process, initiated by changes in the

ionic strength of the surrounding medium to physiological levels.[8] At low ionic strength, the

positively charged lysine residues cause electrostatic repulsion, keeping the peptide in a

soluble, unfolded state.[8] When exposed to physiological salt concentrations, such as those in

cell culture media (DMEM), the salt ions screen the electrostatic repulsions.[1][8] This allows

the peptide to fold into a β-hairpin conformation, stabilized by intramolecular hydrogen bonds.

[6][8]

Once folded, these β-hairpins self-assemble into nanofibrils.[9] This assembly is driven by

hydrophobic collapse and intermolecular hydrogen bonding.[9] These fibrils, which are

approximately 3 nm in width, then entangle and branch to form a three-dimensional network

that entraps water, resulting in the formation of a rigid hydrogel.[1][6][9]
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Key Properties and Quantitative Data
MAX8 hydrogels exhibit several key properties that make them highly suitable for biomedical

applications, particularly their rapid gelation kinetics and shear-thinning behavior.

Rheological Properties
The mechanical properties of MAX8 hydrogels have been extensively characterized using

oscillatory rheology.[5] A key feature of MAX8 is its rapid formation of a mechanically rigid gel.

[1] The storage modulus (G'), which represents the elastic component of the gel, of a 0.5 wt%

MAX8 hydrogel reaches over 100 Pascals (Pa) within 40 seconds of being triggered by DMEM.

[1] In contrast, the parent peptide, MAX1, barely reaches 40 Pa after 60 minutes under the

same conditions.[1]
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A remarkable property of MAX8 hydrogels is their ability to shear-thin and recover.[1] When a

shear stress is applied, for instance, by passing the gel through a syringe, the hydrogel's

viscosity drops dramatically, allowing it to flow like a liquid.[1][10] Upon cessation of the shear

stress, the gel rapidly recovers its initial mechanical rigidity.[1][10] This property is crucial for

the injectable delivery of cells and therapeutics.[1][2]

Property MAX8 (0.5 wt%) MAX1 (0.5 wt%) Reference

Storage Modulus (G')

after 40s
> 100 Pa < 10 Pa [1]

Storage Modulus (G')

after 60 min
~763 Pa < 40 Pa [1][11]

Fibril Width ~3 nm ~3 nm [1]

Gelation Time < 1 minute ~30 minutes [4]

MAX8 Concentration
Plateau Modulus

(G')
Mesh Size (ξ) Reference

0.5 wt% 270 ± 16 Pa 30 nm [6][12]

1.0 wt% - 23 ± 0.4 nm [12]

1.5 wt% - -

2.0 wt% 3600 ± 183 Pa 18 nm [6][12]

Nanostructure
Transmission electron microscopy (TEM) reveals the nanofibrillar network structure of MAX8
hydrogels. The hydrogels are composed of monodisperse fibrils with a width of approximately 3

nm.[1]

Experimental Protocols
Peptide Synthesis
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MAX8 peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis on

an automated peptide synthesizer.[1][7][13] The crude peptide is then purified by reverse-

phase high-performance liquid chromatography (RP-HPLC).[13]

Hydrogel Preparation
A typical protocol for preparing a 0.5 wt% MAX8 hydrogel is as follows:

A 1 wt% stock solution of the MAX8 peptide is prepared by dissolving the lyophilized peptide

in a 25 mM HEPES buffer at pH 7.4.[1]

To initiate self-assembly, an equal volume of Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 25 mM HEPES (pH 7.4) is added to the peptide solution.[1]

The solution is mixed, resulting in a 0.5 wt% hydrogel that forms at room temperature.[1]

Oscillatory Rheology
Rheological measurements are performed on a rheometer, typically with a parallel plate

geometry.[8][12]

The peptide solution and triggering buffer (e.g., DMEM) are mixed and immediately loaded

onto the temperature-controlled plate of the rheometer.[8]

Time sweep experiments are conducted to monitor the change in storage modulus (G') and

loss modulus (G'') over time as the gel forms.[1]

Frequency sweep experiments are performed to characterize the mechanical properties of

the fully formed gel.[13]

Shear recovery experiments involve applying a high shear stress to the gel for a period,

followed by a return to low stress to monitor the recovery of G'.[1]

Transmission Electron Microscopy (TEM)
A small aliquot of the hydrogel is diluted with deionized water.[7]

A drop of the diluted sample is placed on a carbon-coated copper grid.
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The sample is negatively stained with a solution such as uranyl acetate.[1]

The grid is then imaged using a transmission electron microscope.

Cell Encapsulation and Viability Assay
The rapid gelation of MAX8 allows for the homogeneous encapsulation of cells.

Cells are suspended in the triggering buffer (e.g., DMEM).

This cell suspension is then mixed with the MAX8 peptide stock solution to initiate gelation.

The resulting cell-laden hydrogel can be cultured or used for injectable delivery.

Cell viability within the hydrogel is typically assessed using live/dead staining assays (e.g.,

Calcein AM and Ethidium homodimer-1) and fluorescence microscopy.[1] Studies have

shown that cells remain viable during the encapsulation and shear-thinning delivery process.

[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.pnas.org/doi/10.1073/pnas.0701980104
https://www.benchchem.com/product/b15599402?utm_src=pdf-body
https://www.benchchem.com/product/b15599402?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0701980104
https://www.pnas.org/doi/10.1073/pnas.0701980104
https://pubmed.ncbi.nlm.nih.gov/17470802/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Encapsulation

Delivery

Post-Delivery

1 wt% MAX8 Peptide
in HEPES Buffer

Mix Peptide and
Cell Suspension

Cell Suspension
in DMEM

Homogeneous Cell-Laden
Hydrogel Forms

Load into Syringe

Apply Shear Stress
(Inject)

Gel Recovers at
Target Site

Culture and Assay
(e.g., Viability)

Click to download full resolution via product page

Workflow for Cell Encapsulation

Applications in Drug Development and Research

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15599402?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The unique properties of MAX8 make it a versatile tool for researchers and drug development

professionals.

3D Cell Culture: MAX8 provides a biomimetic scaffold for three-dimensional cell culture,

which more accurately represents the in vivo environment compared to traditional 2D culture.

[14]

Injectable Cell Delivery: The shear-thinning and recovery properties of MAX8 allow for the

minimally invasive delivery of cells to target tissues for regenerative medicine applications.[1]

[2]

Sustained Drug Delivery: MAX8 hydrogels can encapsulate therapeutic molecules, such as

growth factors and small molecule drugs, and provide their sustained release over time.[8]

[15] This is beneficial for localized treatment and reducing the need for frequent

administrations.[15]

In conclusion, MAX8 represents a significant advancement in the field of biomaterials, offering

a highly tunable and versatile platform for a wide range of biomedical applications. Its rational

design and well-characterized properties make it a valuable tool for future innovations in tissue

engineering and drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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